Disodium 2-naphthylamine-1,5-disulfonate

Catalog No.
S13615019
CAS No.
62203-79-6
M.F
C10H7NNa2O6S2
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 2-naphthylamine-1,5-disulfonate

CAS Number

62203-79-6

Product Name

Disodium 2-naphthylamine-1,5-disulfonate

IUPAC Name

disodium;2-aminonaphthalene-1,5-disulfonate

Molecular Formula

C10H7NNa2O6S2

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

ACBJGAPIXKDCRP-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Disodium 2-naphthylamine-1,5-disulfonate is an organic compound with the molecular formula C10H8NNa2O6S2C_{10}H_{8}NNa_{2}O_{6}S_{2} and a molecular weight of approximately 303.32 g/mol. It is characterized as a disodium salt of 2-naphthylamine-1,5-disulfonic acid, which features two sulfonate groups attached to the naphthalene structure. This compound appears as a beige powder and is soluble in water, making it useful in various chemical applications. Its CAS number is 117-62-4, and it is often referred to by synonyms such as 2-amino-1,5-naphthalenedisulfonic acid and sulfo Tobias acid .

Due to its functional groups. Key reactions include:

  • Sulfonation: The compound can undergo further sulfonation under specific conditions to form derivatives such as 2-aminonaphthalene-1,5,7-trisulfonic acid when treated with oleum at high temperatures .
  • Diazotization: It can be converted into diazo compounds, which are essential intermediates in dye synthesis. For instance, treatment with alkaline hypochlorite can yield 2-diazo-1-hydroxynaphthalene-5-sulfonic acid .
  • Alkali Fusion: This process can lead to the formation of other derivatives such as 2-amino-5-hydroxynaphthalene-1-sulfonic acid .

The biological activity of disodium 2-naphthylamine-1,5-disulfonate primarily relates to its use as a dye intermediate rather than direct pharmacological effects. It exhibits low toxicity, with an oral LD50 in rats reported at approximately 11,400 mg/kg, indicating low acute toxicity. Its safety profile suggests moderate irritation potential upon contact with skin or eyes but does not indicate significant harmful effects when handled properly.

The synthesis of disodium 2-naphthylamine-1,5-disulfonate typically involves the following steps:

  • Sulfonation of Naphthalene: Naphthalene is treated with sulfur trioxide or oleum to introduce sulfonate groups.
  • Amination: The resulting sulfonated naphthalene is then subjected to amination using ammonia or an amine source.
  • Neutralization: The product is neutralized with sodium hydroxide to form the disodium salt .

This multi-step synthesis allows for the controlled introduction of functional groups that enhance the compound's reactivity and utility in dye chemistry.

Disodium 2-naphthylamine-1,5-disulfonate is primarily utilized in the dye industry. Its applications include:

  • Dye Intermediates: It serves as a precursor for various azo dyes, particularly those used for coloring textiles and paper products. The compound's structure allows it to impart bathochromic shifts in color when used in dye formulations .
  • Fluorescent Dyes: It is also involved in synthesizing fluorescent dyes used in photonic research areas such as lasers and biological imaging due to its unique chemical properties.

Research indicates that disodium 2-naphthylamine-1,5-disulfonate interacts with various metal ions, forming complexes that can be utilized in catalysis or as ligands in coordination chemistry. These interactions are crucial for developing functional materials and understanding its behavior in different chemical environments.

Disodium 2-naphthylamine-1,5-disulfonate shares structural similarities with several other compounds that also contain naphthalene and sulfonate groups. Here are some notable examples:

Compound NameChemical FormulaKey Features
Sodium 3-aminonaphthalene-1,5-disulfonateC10H9NNaO6S2C_{10}H_{9}NNaO_{6}S_{2}Used as a precursor for sun-resistant dyes; low solubility
Sodium 6-aminonaphthalene-1,3-disulfonateC10H7NNaO6S2C_{10}H_{7}NNaO_{6}S_{2}Different sulfonation pattern; used in dye applications
3-Nitronaphthalene-1,5-disulphonic acidC10H8N2O6S2C_{10}H_{8}N_{2}O_{6}S_{2}Contains nitro groups; important for dye synthesis
2-Naphthylamine-4,8-disulfonic acidC10H9NNaO6S2C_{10}H_{9}NNaO_{6}S_{2}Used as a reactive dye intermediate; differs by functional group positions

Uniqueness

Disodium 2-naphthylamine-1,5-disulfonate stands out due to its specific arrangement of amino and sulfonate groups that enhance its reactivity and applicability in dye chemistry. Unlike some similar compounds, it offers unique properties that allow for more vibrant colors and stability in dye formulations.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

346.95101785 g/mol

Monoisotopic Mass

346.95101785 g/mol

Heavy Atom Count

21

UNII

180648CM1Q

General Manufacturing Information

1,5-Naphthalenedisulfonic acid, 2-amino-, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-08-10

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